molecular formula C7H6Cl2O3S B1422385 4-Chloro-3-methoxybenzenesulfonyl chloride CAS No. 942199-60-2

4-Chloro-3-methoxybenzenesulfonyl chloride

Cat. No. B1422385
CAS RN: 942199-60-2
M. Wt: 241.09 g/mol
InChI Key: RHOMFRDKCUYVOH-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzenesulfonyl chloride is a chemical compound that belongs to the sulfonyl chloride group . It has the chemical formula C7H6ClO3S and a molecular weight of 228.64 g/mol. This compound is used in various industries such as pharmaceuticals and dyes. It is also used in scientific research as a reagent and building block.


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-methoxybenzenesulfonyl chloride is C7H6Cl2O3S . Its average mass is 241.092 Da and its monoisotopic mass is 239.941467 Da .


Physical And Chemical Properties Analysis

4-Chloro-3-methoxybenzenesulfonyl chloride is a beige solid . It is stored at room temperature .

Scientific Research Applications

Versatile Sulfonating Agent

4-Chloro-3-methoxybenzenesulfonyl chloride serves as a versatile sulfonating agent. It is commonly used in the preparation of sulfonamides and can act as an N-protecting group in various chemical reactions. This compound is solid and typically available at a purity of 98%. It is soluble in solvents like acetone, acetonitrile, EtOH, MeOH, and dioxane (Raheja & Johnson, 2001).

Reactivity with Aromatic Compounds

This chemical exhibits interesting reactivity patterns when interacting with aromatic compounds. For example, it reacts with benzene- and p-methylbenzene derivatives to form chloro-butenes. Such reactions highlight its utility in creating a variety of organic compounds with potential applications in different areas of chemistry (Smalius & Naidan, 2006).

Spectroscopic and Theoretical Studies

4-Chloro-3-methoxybenzenesulfonyl chloride has been extensively studied using spectroscopic and theoretical methods. These studies focus on its molecular structure, vibrational spectroscopy, and electronic properties like HOMO and LUMO. Such research is crucial for understanding its chemical significance and potential applications in various fields (Nagarajan & Krishnakumar, 2018).

Catalytic Applications

The compound finds use in catalytic systems, such as in the synthesis of indazole derivatives. This showcases its role in facilitating chemical reactions, particularly in the synthesis of complex organic molecules with potential pharmaceutical applications (Kouakou et al., 2015).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes or if it is inhaled .

properties

IUPAC Name

4-chloro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOMFRDKCUYVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678904
Record name 4-Chloro-3-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxybenzene-1-sulfonyl chloride

CAS RN

942199-60-2
Record name 4-Chloro-3-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-chloro-3-methoxy-phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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